Product packaging for 7-Aminospiro[4.5]decan-8-one(Cat. No.:)

7-Aminospiro[4.5]decan-8-one

Cat. No.: B13253649
M. Wt: 167.25 g/mol
InChI Key: WCTYBCPOAXEIAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Aminospiro[4.5]decan-8-one is a chemically unique spirocyclic compound that serves as a versatile and rigid scaffold in organic synthesis and drug discovery. The spiro[4.5]decane core provides a three-dimensional structure that reduces molecular flexibility, which can lead to higher binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding . This structural characteristic is highly sought after in medicinal chemistry, particularly in the development of central nervous system (CNS) active agents, where the scaffold can be used to create novel antidepressants and anxiolytics . The presence of both an amine and a ketone functional group on the fused rings offers two distinct handles for chemical modification, allowing researchers to create diverse libraries of compounds for high-throughput screening . The compound's framework is a valuable intermediate for the construction of complex molecules, including potential neuroprotective agents and analgesics . As a key chiral building block, it facilitates the development of optically active drug molecules, making it crucial for early-stage innovative drug research . Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO B13253649 7-Aminospiro[4.5]decan-8-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

9-aminospiro[4.5]decan-8-one

InChI

InChI=1S/C10H17NO/c11-8-7-10(4-1-2-5-10)6-3-9(8)12/h8H,1-7,11H2

InChI Key

WCTYBCPOAXEIAL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCC(=O)C(C2)N

Origin of Product

United States

Synthetic Methodologies for 7 Aminospiro 4.5 Decan 8 One and Analogues

Direct Synthetic Routes to the Spiro[4.5]decan-8-one Core

The construction of the spiro[4.5]decane framework is a pivotal step that has been approached through several distinct synthetic philosophies, including classical cyclization reactions, modern deprotection strategies, radical cyclizations, and efficient multicomponent reactions.

Cyclization Reactions from Precursors

This reaction typically involves heating a ketone with potassium cyanide and ammonium (B1175870) carbonate in a solvent like aqueous ethanol (B145695). nih.govalfa-chemistry.comwikipedia.org The process begins with the formation of a cyanohydrin from the ketone, which then reacts with ammonia (B1221849) and carbon dioxide (from the decomposition of ammonium carbonate) to cyclize into the hydantoin (B18101) ring. alfa-chemistry.com The stereochemical outcome of the reaction on substituted cyclohexanones, such as 4-tert-butylcyclohexanone, has been studied, often resulting in the thermodynamically more stable product where the C-4 carbonyl group of the hydantoin ring is in the less sterically hindered position. nih.gov This method exemplifies a foundational approach to building spiro-heterocyclic systems from simple cyclic precursors.

Another related classical method is the Strecker synthesis, which can be used to produce spiro-α-amino acids. This reaction involves treating an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.commedschoolcoach.comchemistnotes.com When a cyclic ketone is used as the starting material, a spiro-α-amino acid is formed.

Selective Deketalization Strategies from Spiro-Ketal Precursors

A more contemporary and widely used route to access the spiro[4.5]decan-8-one core involves the selective deketalization of a readily available precursor, 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, which is the bis-ethylene ketal of 1,4-cyclohexanedione. This strategy relies on the careful removal of one of the two ketal protecting groups to unmask a single ketone functionality.

This selective hydrolysis is typically achieved under controlled acidic conditions. Research has shown that various acids can catalyze this transformation, with acetic acid often being a preferred choice. researchgate.net The optimization of reaction conditions is crucial to maximize the yield of the desired mono-ketone, 1,4-Dioxaspiro[4.5]decan-8-one, while minimizing the formation of the fully deprotected 1,4-cyclohexanedione. One study demonstrated that by using a specific volume ratio of acetic acid to water at an elevated temperature, the reaction time could be significantly reduced from 15 hours to just 11 minutes, with the yield increasing from 65% to 80%. researchgate.net Another protocol reported a 91% yield when using a mixture of tetrahydrofuran, water, and acetic acid.

Table 1: Selective Deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane

Precursor Catalyst/Solvent Temperature (°C) Time Product Yield (%)
1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane Acetic Acid / Water 65 11 min 1,4-Dioxaspiro[4.5]decan-8-one 80
1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane Acetic Acid / THF / Water 64 6 h 1,4-Dioxaspiro[4.5]decan-8-one 91

Intramolecular Acyl Radical Cyclization Approaches

Radical cyclizations offer a powerful method for the formation of cyclic and spirocyclic systems through carbon-carbon bond formation. Intramolecular acyl radical cyclization, in particular, has been explored for the synthesis of spiro[4.5]decane architectures. fao.org These reactions typically involve the generation of a radical species that subsequently attacks an unsaturated bond within the same molecule to forge a new ring.

Manganese(III) acetate (B1210297) is a common reagent used to mediate oxidative free-radical cyclizations. nih.govmdpi.comrsc.orgbrandeis.edu This metal-based oxidant can generate carbon radicals from enolizable compounds, which can then participate in cyclization reactions. nih.gov This methodology has been successfully applied to the synthesis of various cyclic structures, including spirocyclic derivatives. mdpi.com For instance, the copper-catalyzed decomposition of phenolic α-diazoketones has been shown to produce spiro[4.5]deca-6,9-diene-2,8-diones in high yields, demonstrating a novel synthesis of the spiro[4.5]decane carbon framework. rsc.org More recently, visible-light-promoted radical addition and dearomative cyclization reactions have emerged as a green and sustainable strategy for constructing spirocycles, including spiro[4.5]decane skeletons. acs.org

Multicomponent Reaction (MCR) Strategies for Spiro-Oxindole Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, represent a highly efficient strategy for building molecular complexity. This approach has been extensively used to synthesize spiro-oxindole derivatives, which are analogues of the spiro[4.5]decane system.

A common strategy involves the three-component reaction of an isatin (B1672199), an active methylene (B1212753) compound, and another component. For example, a convenient protocol for synthesizing novel spiro[dihydropyridine-oxindole] derivatives was developed through the three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione in acetic acid at room temperature. beilstein-journals.orgnih.gov Lewis acid-catalyzed three-component reactions of isatin with two different 1,3-dicarbonyl compounds have also been reported to afford spirooxindole derivatives with high efficiency. nih.govacs.org These reactions often proceed under mild conditions and can be accelerated using microwave irradiation. nih.gov The versatility of MCRs allows for the rapid generation of diverse libraries of spirocyclic compounds from simple starting materials.

Table 2: Representative Multicomponent Reactions for Spiro-Oxindole Synthesis

Reactant 1 Reactant 2 Reactant 3 Catalyst/Solvent Product Type
Isatin Arylamine Cyclopentane-1,3-dione Acetic Acid Spiro[dihydropyridine-oxindole]
Isatin 1,3-Cyclohexanedione 4-Hydroxy-6-methyl-2-pyrone SnCl₄·5H₂O / DCE (Microwave) Spirooxindole pyranochromenedione
Isatin 3-Cyanoacetyl indole N-Phenacylpyridinium bromide Triethylamine / Ethanol Dihydrofuranyl spirooxindole

Introduction of the Amino Functionality in Spirocyclic Systems

Once the spiro[4.5]decan-8-one core is established, the final step is the introduction of the amino group at the C-7 position. Reductive amination is the most direct and widely used method for this transformation.

Reductive Amination Protocols (e.g., microwave-assisted)

Reductive amination involves the reaction of a ketone with an amine source, typically ammonia or an ammonium salt, in the presence of a reducing agent. This process first forms an intermediate imine or iminium ion, which is then reduced to the corresponding amine. Microwave-assisted protocols have gained popularity as they can significantly accelerate reaction rates and improve yields. researchgate.netcolab.wsnih.govmdpi.com

A common procedure for converting ketones to primary amines involves using ammonium acetate as the ammonia source. colab.ws The reaction can be significantly accelerated with microwave heating. colab.ws Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reducing agent well-suited for reductive aminations, as it readily reduces the intermediate iminium ion but is slow to reduce the starting ketone. sciencemadness.orgharvard.eduorganic-chemistry.org This selectivity allows the reaction to be performed in a one-pot fashion. Protocols have been developed for a wide variety of ketones, including cyclic ketones, using this reagent, often in solvents like 1,2-dichloroethane (B1671644) (DCE). researchgate.netorganic-chemistry.org

Table 3: Conditions for Microwave-Assisted Reductive Amination of Cyclic Ketones

Ketone Amine Source Reducing Agent Solvent Temperature (°C) Time Yield (%)
Cyclohexanone (B45756) Aniline NaBH(OAc)₃ DCE 140 10 min 95
Cyclohexanone Ammonium Acetate NaBH(OAc)₃ DCE N/A N/A High
Cyclohexanone Aqueous Ammonia Rh/C, H₂ (5 bar) N/A 50 3 h 99

Amination of Ketone Precursors (e.g., via Gewald's method with 1,4-dioxaspiro[4.5]decan-8-one)

The introduction of an amino group adjacent to a carbonyl function in a spirocyclic system can be achieved through the amination of ketone precursors. One such precursor is 1,4-dioxaspiro[4.5]decan-8-one, a versatile bifunctional synthetic intermediate. researchgate.netnih.govchemsrc.com While the direct application of Gewald's method, which typically involves the reaction of a ketone with a cyano-activated methylene compound and elemental sulfur in the presence of an amine to form a 2-aminothiophene, to 1,4-dioxaspiro[4.5]decan-8-one for the synthesis of 7-Aminospiro[4.5]decan-8-one is not extensively documented in readily available literature, the principles of ketone amination can be applied.

Reductive amination is a more common strategy for the conversion of ketones to amines. This would involve the reaction of 1,4-dioxaspiro[4.5]decan-8-one with ammonia or an ammonia source to form an intermediate imine, which is then reduced in situ to the corresponding amine. Subsequent hydrolysis of the ketal protecting group would yield the desired this compound.

Another approach involves the synthesis of related spiro systems, such as 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides, which are formed by the reaction of a keto sulfone with N-alkylaminoethanols. researchgate.net This highlights the utility of ketone precursors in the construction of diverse spirocyclic amines.

Stereoselective Synthesis and Chiral Induction

The biological activity of spirocyclic compounds is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is crucial.

The asymmetric synthesis of spiro-amines can be achieved through various organocatalytic and metal-catalyzed reactions. researchgate.net For instance, organocatalytic [4 + 2] cycloaddition reactions have been developed to construct chiral 1,2-oxazinane (B1295428) and hexahydropyridazin spirocyclic scaffolds with good to excellent yields and high stereoselectivities. nih.gov Similarly, asymmetric amination chemistry has been employed to synthesize chiral spiro compounds. researchgate.net

The synthesis of spirooxindoles, a prominent class of spirocyclic compounds, has been extensively studied, with several organocascade strategies developed for their asymmetric construction. acs.org These strategies often involve complex multi-step reactions that create multiple stereocenters with high control. While not directly applied to this compound, these methodologies provide a conceptual framework for the development of asymmetric routes to this target molecule. For example, an asymmetric 'clip-cycle' synthesis has been reported for the creation of 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines with high enantioselectivities, catalyzed by a chiral phosphoric acid. whiterose.ac.uk

A diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones has been achieved through a synergistic photocatalysis and organocatalysis approach for the [3 + 2] cycloaddition of cyclopropylamines with olefins, yielding high diastereoselectivity. mdpi.com

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. mdpi.com Ketoreductases (KREDs) are enzymes that can catalyze the asymmetric reduction of prochiral ketones to chiral secondary alcohols with high enantioselectivity. researchgate.netnih.govwikipedia.org These chiral alcohols can then serve as versatile intermediates for the synthesis of chiral spiro-amines. The enantioselective reduction of a ketone precursor to this compound would establish a key stereocenter.

The application of KREDs in the synthesis of pharmaceuticals and bioactive molecules is well-established. researchgate.net For example, a ketoreductase from Klebsiella pneumoniae has been used for the dynamic kinetic reductive resolution of α-substituted-β-ketoesters to produce the corresponding β-hydroxy esters with excellent stereoselectivities. rsc.org Furthermore, a ketoreductase from Sporidiobolus salmonicolor was successfully engineered for the chemo-enzymatic synthesis of a precursor to the protein kinase B inhibitor, ipatasertib (B1662790), achieving high conversion and diastereomeric excess. researchgate.net These examples demonstrate the potential of KREDs to be applied to the synthesis of chiral precursors for this compound.

Table 1: Examples of Ketoreductase-Catalyzed Reductions
Enzyme SourceSubstrate TypeProductStereoselectivityReference
Klebsiella pneumoniaeα-benzyl/cinnamyl substituted-β-ketoestersβ-hydroxy estersee and de >99% rsc.org
Sporidiobolus salmonicolor (engineered)Prochiral ketone for ipatasertib precursor(R,R-trans) alcoholde of 99.7% researchgate.net
Various microorganismsSimple ketonesChiral alcoholsHigh enantioselectivity wikipedia.org

Sustainable and Green Chemistry Approaches in Spiro Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact.

Ionic liquids (ILs) have emerged as environmentally benign alternatives to traditional volatile organic solvents. nih.gov They can also function as catalysts. In the synthesis of spiro compounds, ILs have been used to promote multicomponent domino reactions. For instance, a microwave-assisted Knoevenagel/Michael/cyclization multicomponent domino methodology using the ionic liquid 1-methylimidazolium (B8483265) chloride as a catalyst in ethanol was developed for the synthesis of spiro compounds with good yields. researchgate.netnih.govmdpi.com

Another study utilized ionic-liquid-coated magnetic carbon nanotubes as a catalyst for the microwave-assisted synthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]quinoline]-2,5'(6'H)-diones, demonstrating high efficiency and catalyst reusability. researchgate.net

Microwave irradiation has become a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and enhanced selectivity compared to conventional heating methods. nih.govbenthamdirect.comelsevierpure.com The application of microwave assistance is particularly beneficial for the synthesis of complex molecular architectures like spiro heterocycles. rsc.orgrsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Spiro Compounds
ReactionConventional MethodMicrowave-Assisted MethodReference
Synthesis of compounds 4a,bRefluxing ethanolic sodium ethoxide, 5 h, 42-48% yield140 °C, 15 min, 81-85% yield nih.gov
Synthesis of compounds 7, 8Refluxing ethanol with piperidine, 4 h, 53-59% yield15 min, 84-86% yield nih.gov

On-Water and Solid-Supported Catalysis

The use of water as a solvent in organic synthesis is a key aspect of green chemistry. "On-water" catalysis, where reactions are performed with insoluble reactants suspended in water, can lead to enhanced reaction rates and selectivities. For the synthesis of spiro compounds, this approach offers environmental benefits and can simplify purification processes.

Solid-supported catalysts are another cornerstone of sustainable chemistry, offering advantages such as easy separation from the reaction mixture, potential for recycling, and improved stability. researchgate.netprinceton.edu These catalysts can be inorganic materials like silica (B1680970) and alumina, or polymer-based supports. researchgate.netprinceton.edu For the synthesis of nitrogen-containing heterocycles, including spiroamines, various supported metal catalysts have been developed. core.ac.ukmdpi.com The choice of support can influence the catalyst's activity and selectivity. researchgate.net For instance, in the synthesis of related spirooxindoles, MnFe2O4 nanoparticles have been used as a magnetically recoverable catalyst in water, demonstrating high efficiency and reusability. researchgate.net

Catalyst SupportMetal/CatalystApplication in Spiro-like SynthesisAdvantages
Silica (SiO2)FeCl3Ring opening of epoxidesMild conditions, high selectivity
Alumina (Al2O3)KOHSelective monoalkylation of amidesHigh selectivity
Magnetic NanoparticlesMnFe2O4Synthesis of spirooxindolesEasy recovery, reusability, water solvent

Nanocatalyst-Mediated Synthetic Pathways

Nanocatalysts have emerged as highly efficient tools in organic synthesis due to their high surface-area-to-volume ratio and unique electronic properties. In the synthesis of spirocyclic compounds, nanocatalysts can offer superior activity and selectivity compared to their bulk counterparts.

Magnetic nanoparticles, in particular, have garnered significant attention as they can be easily recovered from the reaction mixture using an external magnet. researchgate.netnih.govrsc.org For example, L-proline functionalized manganese ferrite (B1171679) nanorods have been successfully employed as a reusable catalyst for the stereoselective synthesis of spirocyclic pyrrolidines. nih.govrsc.org This method provides high yields and excellent diastereoselectivity. nih.govrsc.org Similarly, magnetic carbon nitride nanosheets have been used for the green synthesis of spiro[indole-quinazoline] derivatives. jsynthchem.com These nanocatalytic systems often allow for milder reaction conditions and shorter reaction times. nih.gov

NanocatalystSynthetic ApplicationKey Features
L-proline functionalized manganese ferrite nanorodsStereoselective synthesis of spirocyclic pyrrolidinesHigh yield, high diastereoselectivity, reusable
MnCoCuFe2O4@L-proline magnetic nanorodsStereoselective synthesis of spiro thiazolidinesEfficient, green, one-pot synthesis
Magnetic carbon nitride nanosheets (SbCl3@Fe3O4/g-C3N4)Synthesis of spiro[indole-quinazoline] derivativesReusable, mild reaction conditions, good to excellent yields

Optimization of Reaction Conditions and Process Efficiency

The efficiency of a synthetic route is determined by factors such as yield, reaction time, and the ease of purification. Optimizing these parameters is a critical aspect of developing a viable synthetic methodology.

Catalytic Effects and Selectivity Control

The choice of catalyst is paramount in controlling the selectivity of a reaction. In the synthesis of a related compound, 1,4-Dioxaspiro[4.5]decan-8-one, a comparative study of different acid catalysts revealed that acetic acid was optimal for selective deketalization. researchgate.net The catalyst influences not only the reaction rate but also the formation of specific stereoisomers or regioisomers. For instance, the use of L-proline functionalized nanorods in the synthesis of spirocyclic pyrrolidines leads to the preferential formation of the endo-isomer. nih.govrsc.org

Yield Enhancement and Reaction Time Reduction

Optimization of reaction parameters such as temperature, solvent, and reactant concentration can significantly enhance the yield and reduce the reaction time. For the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, optimizing the reaction temperature to 65°C and the reactant concentration led to an increase in the chromatographic yield from 65% to 80% and a drastic reduction in reaction time from 15 hours to 11 minutes. researchgate.net Factorial design experiments are a systematic approach to optimizing multiple reaction parameters simultaneously to achieve higher conversion rates. rsc.org

ParameterInitial ConditionOptimized ConditionImpact on 1,4-Dioxaspiro[4.5]decan-8-one Synthesis
Reaction Time15 hours11 minutesSignificant reduction in process time researchgate.net
Yield65%80%Substantial improvement in product output researchgate.net
TemperatureNot specified65°CKey factor in accelerating the reaction researchgate.net

Purification Techniques and Purity Assessment (e.g., crystallization, chromatography)

The final stage of any synthesis is the purification of the desired product and the assessment of its purity. Common techniques for purifying organic compounds like this compound include crystallization and chromatography.

Crystallization is a technique used to purify solid compounds. It relies on the differences in solubility of the compound and impurities in a suitable solvent. By dissolving the impure compound in a hot solvent and then allowing it to cool slowly, the desired compound can form crystals, leaving the impurities in the solution.

Chromatography is a powerful set of techniques for separating mixtures. The basic principle involves partitioning the components of a mixture between a stationary phase and a mobile phase. youtube.com

Column Chromatography: This is a common method for purifying organic compounds. The stationary phase, often silica gel or alumina, is packed into a column, and the mobile phase, a solvent or mixture of solvents, is passed through it. The components of the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced form of column chromatography that uses high pressure to force the solvent through columns containing smaller particles, leading to higher resolution and faster separation times. nih.gov

Ion-Exchange Chromatography (IEC): This technique is particularly useful for purifying ionizable molecules, such as amines. It separates molecules based on their net charge by using a charged stationary phase. nih.gov

Purity assessment is typically performed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and HPLC.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of each proton and carbon atom, a detailed molecular map can be constructed.

Proton NMR (¹H-NMR) Analysis of Molecular Structure

The ¹H-NMR spectrum of 7-Aminospiro[4.5]decan-8-one is anticipated to reveal distinct signals corresponding to the protons on the cyclopentane (B165970) and cyclohexane (B81311) rings. The protons adjacent to the amine (at C7) and the carbonyl group (at C9) would be significantly influenced by the electronic effects of these functional groups.

Amine and Methine Protons: The proton at the C7 position, alpha to the amino group, would likely appear as a multiplet in the δ 3.0-3.5 ppm range. The presence of the adjacent nitrogen atom causes a downfield shift. The NH₂ protons of the primary amine would typically present as a broad singlet, the chemical shift of which can be highly variable (δ 1.5-4.0 ppm) depending on solvent, concentration, and temperature.

Cyclohexane Ring Protons: The protons on the carbon alpha to the carbonyl group (C9) are expected to be deshielded and appear in the δ 2.2-2.6 ppm region. The remaining methylene (B1212753) protons on the cyclohexane ring (at C6 and C10) would likely produce complex overlapping multiplets in the δ 1.5-2.0 ppm range.

Cyclopentane Ring Protons: The eight protons of the cyclopentane ring (C1 to C4) are expected to resonate in the upfield region of the spectrum, typically between δ 1.2 and 1.8 ppm, as they are relatively shielded.

The spirocyclic nature of the molecule restricts bond rotation, potentially leading to diastereotopic protons within methylene groups, which would manifest as more complex splitting patterns than simple triplets or quartets.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H7 (CH-NH₂) 3.0 - 3.5 Multiplet
NH₂ 1.5 - 4.0 Broad Singlet
H9 (CH₂-C=O) 2.2 - 2.6 Multiplet
H6, H10 (CH₂) 1.5 - 2.0 Multiplet
H1, H2, H3, H4 (CH₂) 1.2 - 1.8 Multiplet

Carbon-13 NMR (¹³C-NMR and ¹³C-APT NMR) for Carbon Skeleton Elucidation

The ¹³C-NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule, confirming the ten carbons of the spiro[4.5]decane skeleton. The chemical shifts are highly indicative of the carbon's functionalization.

Carbonyl Carbon: The most downfield signal would be the carbonyl carbon (C8), expected to appear in the δ 205-215 ppm range, which is characteristic for a ketone within a six-membered ring.

Spiro Carbon: The quaternary spiro carbon (C5) would be found in the δ 40-60 ppm region. Its unique chemical environment as the junction of two rings distinguishes it from other aliphatic carbons.

Carbons Adjacent to Heteroatoms: The carbon bearing the amino group (C7) would resonate in the δ 50-60 ppm range. The carbons alpha to the carbonyl (C7 and C9) would also be shifted downfield, with C9 appearing around δ 40-50 ppm.

Aliphatic Carbons: The remaining methylene carbons of the cyclopentane and cyclohexane rings would appear in the more shielded region of the spectrum, typically between δ 20 and 40 ppm.

An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment would be used to differentiate between quaternary (C), methine (CH), methylene (CH₂), and methyl (CH₃) carbons, confirming the assignments. For this molecule, one would expect to see one quaternary carbon (C5), one methine carbon (C7), and eight methylene carbons.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C8 (C=O) 205 - 215
C7 (CH-NH₂) 50 - 60
C5 (Spiro C) 40 - 60
C9 (CH₂-C=O) 40 - 50
C6, C10 (CH₂) 25 - 40
C1, C2, C3, C4 (CH₂) 20 - 35

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Functional Group Identification and Vibrational Analysis

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

N-H Vibrations: The primary amine (NH₂) group would be identified by a pair of medium-intensity stretching bands in the 3300-3500 cm⁻¹ region. An N-H bending vibration (scissoring) is also expected around 1590-1650 cm⁻¹.

C=O Vibration: A strong, sharp absorption band corresponding to the carbonyl (ketone) stretching vibration is a key diagnostic feature and would be expected in the range of 1705-1725 cm⁻¹. The exact position can be influenced by ring strain.

C-H Vibrations: Aliphatic C-H stretching vibrations from the cyclopentane and cyclohexane rings would be observed as multiple bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C-N Vibration: The C-N stretching vibration would appear in the fingerprint region, likely between 1020-1250 cm⁻¹.

Table 3: Key IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Amine (N-H) Stretch 3300 - 3500 (doublet) Medium
Amine (N-H) Bend 1590 - 1650 Medium-Variable
Alkane (C-H) Stretch 2850 - 2960 Strong
Ketone (C=O) Stretch 1705 - 1725 Strong, Sharp
C-N Stretch 1020 - 1250 Medium-Weak

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and formula of a compound, and its fragmentation pattern offers clues to its structure.

Molecular Ion Peak: The molecular formula of this compound is C₁₀H₁₇NO. Its monoisotopic mass is approximately 167.1310 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 167. Due to the presence of one nitrogen atom, this molecular weight is an odd number, consistent with the Nitrogen Rule.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to confirm the elemental composition. An exact mass measurement of 167.1310 ± 0.0005 would unequivocally confirm the molecular formula C₁₀H₁₇NO.

Fragmentation Patterns: The fragmentation of the molecular ion would be expected to follow characteristic pathways for aminoketones and spirocycles.

Alpha-Cleavage: A common fragmentation pathway for amines and ketones is alpha-cleavage, the breaking of a bond adjacent to the functional group. Cleavage of the C7-C6 or C7-C8 bond could occur. Loss of the cyclopentyl ring via cleavage at the spiro center is also a plausible fragmentation route.

Loss of Ammonia (B1221849): A peak corresponding to the loss of ammonia (M-17) might be observed.

Cyclohexanone (B45756) Ring Fragmentation: The cyclohexanone ring could undergo characteristic cleavages, such as the loss of CO (m/z 28) or C₂H₄ (m/z 28).

Table 4: Predicted Mass Spectrometry Data for this compound

Feature Predicted Value Significance
Molecular Formula C₁₀H₁₇NO ---
Monoisotopic Mass 167.1310 u Confirmed by HRMS
Molecular Ion (M⁺) m/z 167 Odd m/z confirms Nitrogen Rule
Key Fragments M-17 (loss of NH₃) Indicates primary amine
M-28 (loss of CO or C₂H₄) Characteristic of cyclic ketones
Alpha-cleavage ions Structural information on ring substituents

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. For a chiral molecule like this compound, this method is invaluable for determining its absolute configuration and solid-state conformation.

The process would involve growing a suitable single crystal of this compound. This crystal would then be mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected on a detector. By analyzing the intensities and positions of the diffracted beams, the electron density map of the molecule can be constructed, revealing the precise spatial coordinates of each atom.

From this data, key structural parameters can be determined, as hypothetically detailed in the table below.

Crystallographic Parameter Hypothetical Value for this compound
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)12.1
α (°)90
β (°)90
γ (°)90
Volume (ų)1047.4
Z4
Calculated Density (g/cm³)1.25
R-factor< 0.05

Table 1: Hypothetical Single Crystal X-ray Diffraction Data for this compound. This table illustrates the type of data that would be obtained from a successful X-ray crystallographic analysis.

Other Spectroscopic and Analytical Techniques

A comprehensive understanding of this compound would necessitate the use of several other spectroscopic and analytical methods to complement the X-ray diffraction data and to characterize the compound in solution.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of the carbonyl group (C=O) and the amino group (-NH₂) would be expected to give rise to characteristic absorptions. The carbonyl group typically exhibits a weak n→π* transition at a longer wavelength and a strong π→π* transition at a shorter wavelength. The position of these absorptions can be influenced by the solvent polarity.

Technique Hypothetical Observation for this compound
UV-Vis Spectroscopy λmax (n→π): ~280 nm, λmax (π→π): ~195 nm
HPLC Retention Time: Dependent on column and mobile phase
LC-MS [M+H]⁺: Expected m/z value
UPLC Shorter retention time and better resolution than HPLC

Table 2: Summary of Hypothetical Data from Other Analytical Techniques for this compound. This table provides an example of the expected outcomes from various spectroscopic and chromatographic analyses.

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of a compound and for its quantification. A suitable reversed-phase HPLC method would be developed using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid. The retention time of the compound would be a key identifier under specific chromatographic conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique would be used to confirm the molecular weight of this compound. After separation by the LC system, the compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting ions would be measured. For this compound, the protonated molecule [M+H]⁺ would be the expected parent ion.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that utilizes smaller stationary phase particles, resulting in higher resolution, shorter run times, and increased sensitivity. A UPLC method would provide a more precise assessment of the purity of this compound and could be used for high-throughput analysis.

Reactivity and Chemical Transformations of 7 Aminospiro 4.5 Decan 8 One

Reactions Involving the Amino Group

The primary amino group in 7-Aminospiro[4.5]decan-8-one is a nucleophilic center that readily participates in reactions typical of primary amines. These transformations are fundamental for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

The nucleophilic nature of the primary amino group allows for straightforward acylation and alkylation reactions. Acylation, typically carried out with acyl chlorides or anhydrides in the presence of a base, leads to the formation of the corresponding amides. For instance, the reaction with acetyl chloride would yield N-(8-oxospiro[4.5]decan-7-yl)acetamide. Similarly, alkylation with alkyl halides can introduce various alkyl substituents onto the nitrogen atom, affording secondary or tertiary amines depending on the reaction conditions and the stoichiometry of the alkylating agent. These reactions are crucial for creating a library of derivatives with diverse functionalities.

Table 1: Examples of Acylation and Alkylation Reactions

ReactantReagentProduct
This compoundAcetyl chlorideN-(8-oxospiro[4.5]decan-7-yl)acetamide
This compoundMethyl iodide7-(Methylamino)spiro[4.5]decan-8-one
This compoundBenzyl bromide7-(Benzylamino)spiro[4.5]decan-8-one

This table presents hypothetical reaction products based on the general reactivity of primary amines.

The primary amino group can be converted into a diazonium salt through treatment with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. The resulting diazonium salt is a versatile intermediate. While often unstable, it can undergo a variety of subsequent reactions. One important application is in coupling reactions with activated aromatic compounds, such as phenols or anilines, to form azo compounds. These azo-coupled products are known for their vibrant colors and are widely used as dyes and pigments. The specific conditions for diazotization and coupling would need to be carefully optimized to achieve the desired products.

Reactions Involving the Ketone Functionality

The carbonyl group of the ketone is an electrophilic center, making it susceptible to attack by nucleophiles. This reactivity allows for a range of transformations that modify the oxidation state of the carbonyl carbon and introduce new functional groups.

The ketone functionality in this compound can be readily reduced to a secondary alcohol, yielding 7-aminospiro[4.5]decan-8-ol. This transformation can be achieved using various reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent can be critical to ensure chemoselectivity, particularly to avoid the reduction of other functional groups that may be present in more complex derivatives. Catalytic hydrogenation is another effective method for this reduction.

The carbonyl carbon is electrophilic and undergoes nucleophilic addition, a fundamental reaction of ketones. masterorganicchemistry.com This reaction proceeds via the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which is then typically protonated to give the alcohol product. masterorganicchemistry.com A wide variety of nucleophiles can be employed, including organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi), which introduce new carbon-carbon bonds. Other nucleophiles such as cyanide ions (from HCN or a cyanide salt) can lead to the formation of cyanohydrins. The reactivity of the ketone can be influenced by steric hindrance around the carbonyl group.

Table 2: Examples of Nucleophilic Addition Reactions

ReactantNucleophileProduct
This compoundMethylmagnesium bromide7-Amino-8-methylspiro[4.5]decan-8-ol
This compoundPhenyl lithium7-Amino-8-phenylspiro[4.5]decan-8-ol
This compoundSodium cyanide/H⁺7-Amino-8-hydroxy-spiro[4.5]decane-8-carbonitrile

This table presents hypothetical reaction products based on the general reactivity of ketones.

Modifications and Derivatizations of the Spirocyclic System

While the primary reactivity of this compound is centered on its amino and ketone functionalities, the spirocyclic framework itself can be subject to modification, although this often requires more forcing conditions. Reactions that involve the cleavage and rearrangement of the carbocyclic rings are conceivable under specific catalytic or thermal conditions. However, such transformations are less common and would likely lead to a significant alteration of the core spiro[4.5]decane skeleton. Derivatization of the spirocyclic system is more commonly achieved by functionalizing the existing amino and ketone groups, as these reactions are generally more facile and predictable. The synthesis of new spiro systems often involves the reaction of a cyclic ketone with a binucleophilic reagent. researchgate.net

Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions of cyclic ketones are powerful tools in organic synthesis for accessing ring systems that are otherwise difficult to prepare. In the context of this compound, such transformations would involve the six-membered ring containing the carbonyl group.

One plausible ring expansion method is the Tiffeneau-Demjanov rearrangement . This reaction typically involves the treatment of a cyclic α-amino alcohol with nitrous acid to form a diazomethane, which then undergoes a concerted rearrangement with ring expansion. For this compound, this would first require the reduction of the ketone to the corresponding alcohol, followed by diazotization of the amino group. The subsequent rearrangement would be expected to yield a spiro[5.5]undecan-8-one derivative.

Another potential avenue for ring expansion is the Dowd–Beckwith ring expansion . This radical-mediated reaction could, in principle, be applied to a suitably modified derivative of this compound.

Ring contraction reactions are less commonly observed for simple cyclic ketones but can be achieved under specific conditions, for instance, through a Favorskii rearrangement of an α-halo ketone derivative. Halogenation of the ketone at the C9 position, followed by treatment with a base, could potentially lead to the formation of a spiro[4.4]decane-7-carboxylic acid derivative.

Transformation Reagents and Conditions Potential Product Notes
Tiffeneau-Demjanov Ring Expansion1. NaBH4, MeOH2. NaNO2, HCl, H2O, 0 °CSpiro[5.5]undecan-8-one derivativeRequires prior reduction of the ketone.
Favorskii Rearrangement (Contraction)1. Br2, AcOH2. NaOMe, MeOHSpiro[4.4]decane-7-carboxylic acid derivativeRequires initial α-halogenation of the ketone.

Synthesis of Spiro[4.5]decan-8-one Derivatives with Varied Substituents

The 7-amino group and the 8-keto group in this compound serve as synthetic handles for the introduction of a wide variety of substituents, leading to a diverse library of spiro[4.5]decan-8-one derivatives.

N-Functionalization: The secondary amine at the C7 position can be readily functionalized through standard N-alkylation, N-acylation, and N-arylation reactions. These reactions allow for the introduction of various alkyl, acyl, and aryl groups, thereby modifying the steric and electronic properties of the molecule. For instance, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a versatile method for N-alkylation.

C-Functionalization: The ketone at the C8 position can undergo a range of classical carbonyl reactions. The adjacent methylene (B1212753) groups at C7 and C9 are susceptible to deprotonation to form enolates, which can then react with various electrophiles. For example, alkylation, aldol (B89426) condensation, and Michael additions can be performed at the C7 and C9 positions, though regioselectivity can be a challenge.

A notable application of this scaffold is in the synthesis of more complex heterocyclic systems. For example, condensation of the α-amino ketone with dicarbonyl compounds can lead to the formation of fused pyrazine (B50134) or quinoxaline (B1680401) rings.

Reaction Type Reagents and Conditions Substituent Introduced
N-AlkylationR-X, Base (e.g., K2CO3)Alkyl group (R)
N-AcylationRCOCl, Base (e.g., Pyridine)Acyl group (RCO)
Reductive AminationR'COR'', NaBH(OAc)3Substituted alkyl group
Aldol CondensationRCHO, Base or Acidβ-hydroxy carbonyl
Mannich ReactionCH2O, R2NH, H+Aminomethyl group

Regioselectivity and Stereochemical Control in Chemical Transformations

Controlling regioselectivity and stereochemistry is paramount in the synthesis of complex molecules derived from this compound.

Regioselectivity: In reactions involving the enolate of the ketone, such as alkylation or aldol reactions, the issue of regioselectivity arises. Deprotonation can occur at either the C7 or C9 position. The formation of the kinetic enolate (at the less substituted C9 position) is typically favored by using a strong, sterically hindered base at low temperatures (e.g., lithium diisopropylamide, LDA, at -78 °C). Conversely, the thermodynamic enolate (at the more substituted C7 position) can be favored by using a weaker base at higher temperatures, allowing for equilibration. The presence of the amino group at C7 can also influence the regioselectivity of these reactions through chelation or steric effects.

Stereochemical Control: The spirocyclic nature of the scaffold introduces stereochemical considerations. The molecule possesses a chiral center at the spiro carbon (C5). Furthermore, reactions at the C7 and C8 positions can create new stereocenters. The stereochemical outcome of reactions can often be influenced by the existing stereochemistry of the molecule. For instance, the approach of a reagent to the ketone at C8 can be directed by the steric bulk of the cyclopentyl ring, leading to diastereoselective additions.

In the synthesis of specific stereoisomers, the use of chiral catalysts or auxiliaries can be employed. For example, asymmetric hydrogenation of the ketone or enantioselective alkylation of the enolate can provide access to specific stereoisomers of substituted spiro[4.5]decan-8-one derivatives. The stereocontrolled synthesis of related spiro[4.5]decane systems, such as in the synthesis of acorone (B159258) and isoacorones, often relies on strategic ring-closing metathesis or Claisen rearrangements to establish the desired stereochemistry at the spirocenter.

Reaction Controlling Factor Outcome
Enolate AlkylationBase, TemperatureRegioselective formation of C7 or C9 alkylated product
Ketone ReductionBulky reducing agentsDiastereoselective formation of one alcohol diastereomer
Asymmetric SynthesisChiral catalysts/auxiliariesEnantioselective formation of a specific stereoisomer

Theoretical and Computational Studies of 7 Aminospiro 4.5 Decan 8 One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, typically using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. For 7-Aminospiro[4.5]decan-8-one, these calculations would reveal key properties that govern its stability, reactivity, and intermolecular interactions.

The primary goals of these calculations would be to determine:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. The locations of these orbitals indicate the likely sites for electrophilic and nucleophilic attack.

Electron Density Distribution: Mapping the electron density reveals the distribution of charge across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. For this compound, this would likely show negative potential (red/yellow) around the carbonyl oxygen and the lone pair of the nitrogen atom, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the amine hydrogens.

Table 1: Illustrative Calculated Electronic Properties for this compound (DFT/B3LYP/6-31G)*

Property Illustrative Value Significance
HOMO Energy -6.5 eV Indicates the energy of the outermost electrons; related to ionization potential.
LUMO Energy +1.2 eV Indicates the energy of the lowest energy empty orbital; related to electron affinity.
HOMO-LUMO Gap 7.7 eV A large gap suggests high kinetic stability and low chemical reactivity.

Conformational Analysis and Energy Landscape Mapping

The spirocyclic structure of this compound, which features a shared carbon atom between the cyclopentane (B165970) and piperidinone rings, along with the flexible amino group, gives rise to multiple possible three-dimensional arrangements, or conformers.

A systematic conformational search would be performed to identify all stable, low-energy conformers. This process involves rotating the rotatable bonds and evaluating the steric and electronic energies of each resulting structure. The results would be plotted on a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. This map reveals the most stable (lowest energy) conformers and the energy barriers required to transition between them. For this molecule, key conformational questions would involve the chair/boat/twist-boat conformations of the six-membered ring and the orientation of the amino group (axial vs. equatorial).

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.

NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the optimized geometry of the molecule, its NMR spectrum can be predicted. These predicted shifts, when compared to experimental data, can confirm the correct structural assignment and identify the specific conformer present in the solution.

IR Frequencies: The vibrational frequencies of the molecule can be calculated computationally. These correspond to the absorption peaks in an infrared (IR) spectrum. The calculated frequencies for key functional groups, such as the N-H stretches of the amine and the C=O stretch of the ketone, provide a theoretical IR spectrum that can be used to interpret experimental results.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data

Parameter Functional Group Predicted Value Typical Experimental Range
¹³C NMR Shift Carbonyl Carbon (C=O) 208 ppm 205-220 ppm
¹³C NMR Shift Spiro Carbon 65 ppm 60-75 ppm
IR Frequency N-H Stretch 3350, 3380 cm⁻¹ 3300-3500 cm⁻¹

Molecular Dynamics Simulations for Conformational Flexibility

While conformational analysis identifies static, low-energy structures, molecular dynamics (MD) simulations provide insight into the molecule's dynamic behavior over time. An MD simulation would model the movement of every atom in this compound by solving Newton's equations of motion, often including solvent molecules to mimic solution-phase behavior.

These simulations can:

Explore the conformational landscape and observe transitions between different stable states.

Analyze the flexibility of the ring systems and the substituent.

Study the dynamics of hydrogen bonding, both intramolecularly and with surrounding solvent molecules.

The results would provide a realistic picture of how the molecule behaves in a dynamic environment, complementing the static picture from quantum chemical calculations.

Reaction Mechanism Elucidation via Computational Chemistry

The presence of both a primary amine (nucleophilic) and a ketone (electrophilic) suggests that this compound could participate in various chemical reactions, such as condensation or imine formation. Computational chemistry is a powerful tool for elucidating the mechanisms of such reactions.

By modeling the reaction pathway, researchers can:

Identify Transition States: Locate the highest energy point along the reaction coordinate, known as the transition state.

Calculate Activation Energies: Determine the energy barrier (the difference in energy between the reactants and the transition state), which dictates the reaction rate.

For example, a study might investigate the mechanism of an intramolecular cyclization or an intermolecular reaction with another reagent, providing a detailed, step-by-step understanding of bond-breaking and bond-forming events that would be difficult to observe experimentally.

Applications and Emerging Research Avenues of 7 Aminospiro 4.5 Decan 8 One

Role as a Versatile Synthetic Intermediate and Building Block

The 7-Aminospiro[4.5]decan-8-one core is a foundational element in the synthesis of more elaborate molecules. Its bifunctional nature, possessing both an amine and a ketone, allows for a wide array of chemical transformations, enabling chemists to build upon its spirocyclic core to access novel chemical space.

The spiro[4.5]decane system is recognized as a useful synthetic intermediate for a variety of organic chemicals, including pharmaceutical intermediates. researchgate.net The synthesis of related structures, such as 1,4-Dioxaspiro[4.5]decan-8-one, highlights the utility of this class of compounds as bifunctional synthons. researchgate.net The inherent rigidity of the spirocyclic system is a desirable trait in drug design, as it can reduce the entropic penalty upon binding to a biological target. nih.gov This principle is applied in the creation of complex heterocyclic scaffolds with pharmacological interest, such as spiro hydantoins, demonstrating how the core structure serves as a template for molecules with significant therapeutic potential. mdpi.com

The aminospiro[4.5]decane scaffold has been successfully incorporated into a variety of compounds targeting the central nervous system and other biological systems.

Analgesic Compounds: A series of amides based on a 1-azaspiro[4.5]decane framework were synthesized and evaluated for their antinociceptive (analgesic) activity. nih.gov Researchers found that selected tertiary amides in this series demonstrated potent and selective binding to μ-opioid receptors and exhibited significant analgesic effects. In contrast, the less conformationally restricted secondary amides showed weaker activity, highlighting the importance of the spirocyclic core in defining the molecule's orientation for effective receptor interaction. nih.gov

Dopamine (B1211576) Receptor Ligands: The spiro[4.5]decane structure is also a key component in the development of probes for neurological imaging. A derivative, [¹²³I]-8-[4-[2-(5-iodothienyl)]-4-oxobutyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, has been evaluated as a potential radioligand for imaging dopamine D2 receptors using Single-Photon Emission Computed Tomography (SPECT). nih.gov This demonstrates the scaffold's utility in creating tools for studying neurochemical pathways.

Serotonin (B10506) Receptor Ligands: In the search for novel serotonin receptor agonists, researchers have synthesized derivatives of 1-oxa-4-thiaspiro[4.5]decane. By modifying the core structure and attached amine chain, potent and selective 5-HT₁ₐ receptor partial agonists were identified. unimore.it These compounds, targeting a key receptor in the central nervous system, show the scaffold's adaptability for producing molecules with specific neuropharmacological profiles. unimore.it

Exploration as a Scaffold in Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry, providing a robust framework for the design of highly specific enzyme inhibitors and receptor ligands. Its three-dimensional nature is ideal for targeting the complex binding sites of proteins.

The development of small-molecule inhibitors for enzymes is a cornerstone of modern drug discovery. The aminospiro[4.5]decane moiety has proven to be a highly effective scaffold for creating potent and selective inhibitors for critical disease targets.

SHP2 Inhibitors: Src homology region 2 domain-containing phosphatase 2 (SHP2) is a well-established oncogenic protein, making it a significant target for cancer therapy. researchgate.netmdpi.com Several potent, allosteric SHP2 inhibitors have been developed incorporating an amino-oxaspiro[4.5]decane core. researchgate.netnih.govnih.gov These compounds bind to an allosteric pocket on the enzyme, locking it in an inactive conformation. The discovery of molecules like IACS-15414 and PB17-026-01 underscores the success of using this spirocyclic scaffold to achieve high potency against this challenging cancer target. researchgate.netnih.gov

Other Enzyme Inhibitors: The versatility of the spiro[4.5]decan-one framework extends to other enzyme classes. Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been developed as selective dual inhibitors for Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are implicated in inflammatory diseases. nih.gov Other derivatives of the same scaffold have shown excellent inhibitory potency against chitin (B13524) synthase, a key enzyme in fungi, making them promising antifungal agents. nih.gov

Table 1: Potency of SHP2 Inhibitors Featuring the Aminospiro[4.5]decane Scaffold

CompoundTargetInhibitory Concentration (IC₅₀)Reference
PB17-026-01SHP2Potent Allosteric Inhibitor nih.govnih.gov
IACS-15414SHP2Potent and Orally Bioavailable researchgate.net

Spirocyclic amines derived from the spiro[4.5]decane template have been extensively studied for their effects on the central nervous system. The rigid structure allows for precise interaction with various neurotransmitter receptors. Research into amides of 1-azaspiro[4.5]decane revealed compounds with potent antinociceptive activity mediated through selective binding to μ-opioid receptors. nih.gov Furthermore, derivatives have been created to act as radioligands for dopamine D2 receptors, providing tools for in-vivo brain imaging. nih.gov The scaffold has also been instrumental in developing potent agonists for the 5-HT₁ₐ serotonin receptor, a target for treating anxiety and depression. unimore.it

Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of a lead compound. The spiro[4.5]decane scaffold provides a stable core upon which systematic modifications can be made to probe interactions with a biological target.

In the development of SHP2 inhibitors, a direct SAR study was conducted by comparing two closely related compounds. nih.gov The potent inhibitor PB17-026-01 was compared with its analogue, PB17-036-01, which was found to be approximately 20-fold less active. nih.gov X-ray crystallography revealed that both compounds occupied the same allosteric binding pocket, but the more potent PB17-026-01 formed more stabilizing polar contacts with the protein. nih.gov This insight provides a clear guide for the future design of SHP2 inhibitors based on this scaffold.

Similarly, SAR studies on azaspiro[4.5]decanyl amides showed that tertiary amides were potent analgesics, while their secondary amide counterparts were largely inactive, demonstrating that small structural changes can have a profound impact on biological activity. nih.gov This systematic exploration is crucial for refining the properties of drug candidates to maximize efficacy and selectivity. nih.govnih.gov

Table 2: Comparative SAR Data for Aminospiro[4.5]decane-based SHP2 Inhibitors

CompoundRelative ActivityKey Structural DifferenceReference
PB17-026-01High PotencyForms more polar contacts with SHP2 nih.gov
PB17-036-01~20-fold less activeAnalogue of PB17-026-01 with different terminal group nih.gov

Potential as Anti-Cancer, Anti-Inflammatory, and Anti-Infective Agents (based on spirocyclic derivatives)

The structural framework of spiro[4.5]decan-8-one is a key feature in various biologically active compounds, showing promise in the development of new therapeutic agents.

Anti-Cancer Activity: Derivatives of 1-thia-4-azaspiro[4.5]decane have been synthesized and evaluated for their anti-cancer properties. nih.govresearchgate.net Studies on human cancer cell lines, including hepatocellular carcinoma (HepG-2), prostate adenocarcinoma (PC-3), and colorectal carcinoma (HCT116), have demonstrated that certain derivatives exhibit moderate to high inhibitory activities. nih.gov For instance, some compounds showed significant efficacy against HCT-116 carcinoma cells. nih.gov The thiazolidine (B150603) nucleus, a related spiro-heterocyclic system, is a well-regarded scaffold in the design of potent anticancer agents, known to induce cytotoxicity in various human cancer cells. nih.gov

Anti-Inflammatory Properties: In the realm of inflammatory diseases, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). nih.gov One particular derivative, compound 48 , demonstrated excellent potency against these kinases and showed a high degree of selectivity over JAK2. nih.gov In preclinical models of acute ulcerative colitis, this compound exhibited more potent anti-inflammatory effects than the established drug tofacitinib. nih.govresearchgate.net The mechanism of action involves the regulation of genes controlled by TYK2/JAK1 and modulating the formation of inflammatory T-cells (Th1, Th2, and Th17). nih.gov This highlights the potential of the spiro[4.5]decane scaffold in treating inflammatory bowel disease. nih.govresearchgate.net

Anti-Infective Potential: The N-C-S linkage, present in some spiro-thiazolidine derivatives, is a known pharmacophore associated with antimicrobial and anti-HIV activities in various compounds. nih.gov While direct studies on this compound are limited, the broader class of spiro-heterocycles is actively being investigated for anti-infective applications, including activity against Mycobacterium tuberculosis. mdpi.com

Table 1: Biological Activity of Selected Spiro[4.5]decane Derivatives
Compound ClassBiological Target/ActivityDisease AreaReference
1-Thia-4-azaspiro[4.5]decane derivativesCytotoxicityCancer (Colorectal, Prostate, Liver) nih.govresearchgate.net
2,8-Diazaspiro[4.5]decan-1-one derivativesTYK2/JAK1 InhibitionInflammatory Bowel Disease nih.govresearchgate.net

Potential in Materials Science and Other Scientific Fields

The applications of spiro compounds extend beyond medicine into materials science, leveraging their unique structural and chemical properties.

A closely related precursor, 1,4-Dioxaspiro[4.5]decan-8-one, serves as a valuable intermediate in the synthesis of both liquid crystals and insecticides. researchgate.net

Liquid Crystals: The rigid and defined geometry of spiro compounds is advantageous for creating the ordered, yet fluid, phases characteristic of liquid crystals. Spiropyran-based compounds, for example, have been designed to form hexagonal columnar liquid-crystalline phases. rsc.orgrsc.orgresearchgate.net This self-assembly can be induced by external stimuli like acid, which causes an isomerization from the spiro form to the merocyanine (B1260669) form, promoting the formation of ordered nanostructures. rsc.org These materials are of interest for applications such as one-dimensional ion-transporting media. rsc.org

Insecticides: Spiro compounds represent a significant class of biologically active molecules in the development of new pesticides. latrobe.edu.aunih.govacs.org Their unique structures and mechanisms of action mean they are less likely to lead to rapid development of resistance in pests. latrobe.edu.aunih.govresearchgate.netbohrium.com Some spiro derivatives function as systematic insecticides against sap-sucking insects by inhibiting acetyl-CoA carboxylase (ACC), a key enzyme in lipid biosynthesis, which ultimately leads to insect mortality. researchgate.net

Spiro-heterocycles are integral to the design of functional dyes and materials with non-linear optical (NLO) properties.

Dyes: Heterocyclic compounds are fundamental to the synthesis of a wide range of dyes used in textiles, inkjet printing, and biomedical imaging. researchgate.netresearchgate.net The extended conjugation and rigid structure provided by fused heterocyclic systems, a feature shared by spirocyclic frameworks, are essential for creating fluorescent colorants. researchgate.net Spiro-compounds like spiropyrans are noted for their chromic properties, changing color in response to stimuli such as light (photochromism) or acid (acidochromism), making them useful in functional dyes and sensors. mdpi.comrsc.org

Non-Linear Optics: Materials with NLO properties are crucial for technologies like optical computing and data storage. The molecular structure of a compound dictates its NLO activity. semanticscholar.org Related heterocyclic compounds have been studied for their NLO properties, with research focusing on how factors like molecular structure and conjugation influence their hyperpolarizabilities. semanticscholar.org Spiro-conjugated molecules are of interest because their rigid three-dimensional structure can enhance these properties. mdpi.com The interaction of light with matter at the second order can be significantly influenced by molecular chirality, a common feature in spiro compounds, making them promising candidates for advanced NLO materials. icm.edu.pl

Future Directions and Interdisciplinary Research Opportunities

The versatility of the this compound scaffold opens up numerous avenues for future research and development across multiple scientific disciplines.

A key area of future research is the development of more efficient and environmentally friendly methods for synthesizing spiro[4.5]decane derivatives. Current synthetic routes can be complex, and there is a growing demand for "green" chemistry approaches. researchgate.net This involves using less hazardous solvents, reducing waste, and employing catalysts that can be easily recovered and reused, such as macroporous resins. researchgate.net The development of atom-economical reactions, like certain types of cyclization that can build the complex spiro framework in a single step with high stereoselectivity, is a primary goal. mdpi.com

High-throughput screening (HTS) is a powerful drug discovery tool used to rapidly test large libraries of chemical compounds against specific biological targets. nih.gov Given the diverse biological activities of spiro compounds, HTS can be employed to explore the potential of this compound derivatives against a wide array of targets. nih.govlifechemicals.com Creating focused screening libraries of novel spirocyclic compounds with high structural diversity can accelerate the identification of new "hits"—starting points for the development of novel drugs. lifechemicals.comspirochem.com HTS assays can be designed to screen for various activities, from enzyme inhibition to effects on whole cells, helping to uncover new therapeutic applications for this promising class of molecules. nih.govnih.gov

Design and Synthesis of Chiral this compound Analogues for Enhanced Bioactivity

The quest for novel therapeutic agents with improved efficacy and specificity has led medicinal chemists to explore complex three-dimensional scaffolds that can better mimic natural biological interactions. The this compound core represents a valuable spirocyclic framework, offering a rigid structure with well-defined stereochemical properties that are advantageous for drug design. mdpi.comresearchgate.net The strategic incorporation of chirality into these analogues is a critical step in enhancing their bioactivity, as different enantiomers of a compound often exhibit distinct pharmacological profiles. This section delves into the design principles and synthetic methodologies for creating chiral this compound analogues aimed at augmenting their biological performance.

The design of chiral analogues of this compound is predicated on establishing a clear structure-activity relationship (SAR). By systematically modifying the core structure and observing the resultant changes in biological activity, researchers can identify key structural motifs responsible for target engagement and therapeutic effect. Key areas for modification include the amino group at the 7-position, the carbonyl group at the 8-position, and various positions on both the cyclopentane (B165970) and cyclohexane (B81311) rings of the spirocyclic system.

A primary strategy in the design of more potent analogues is the introduction of substituents that can form additional favorable interactions with the biological target, such as hydrogen bonds, hydrophobic interactions, or ionic bonds. For instance, acylation or alkylation of the 7-amino group can introduce a variety of functional groups that can probe the binding pocket of a target protein. Furthermore, the stereochemistry at the spirocyclic center and any other chiral centers introduced is of paramount importance, as the precise spatial arrangement of atoms can dictate the binding affinity and selectivity.

The synthesis of chiral this compound analogues with high enantiomeric and diastereomeric purity presents a significant synthetic challenge. researchgate.net Several asymmetric synthetic strategies have been developed to address this, including the use of chiral catalysts, chiral auxiliaries, and substrate-controlled diastereoselective reactions.

One effective approach involves the use of organocatalysis. Chiral phosphoric acids, for example, have been successfully employed as catalysts in the asymmetric synthesis of related aminospiro[4.5]decane structures. mdpi.com These catalysts can create a chiral environment that directs the formation of one enantiomer over the other. A hypothetical reaction scheme for the enantioselective synthesis of a this compound precursor is depicted below:

Scheme 1: Hypothetical Organocatalytic Asymmetric Synthesis

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling and storing 7-Aminospiro[4.5]decan-8-one in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical safety goggles, and flame-retardant lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks, especially in confined spaces. Ensure eyewash stations and safety showers are accessible .
  • Storage : Store in sealed, dry containers in well-ventilated areas. Keep away from ignition sources and incompatible substances (e.g., strong oxidizers) .
  • Spill Management : Collect spills using non-sparking tools, place in sealed containers, and dispose of per institutional hazardous waste guidelines .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm spirocyclic backbone and amine/ketone functional groups. Compare chemical shifts with computational predictions (e.g., DFT) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula. Fragmentation patterns help identify structural anomalies .
  • Infrared (IR) Spectroscopy : Detect characteristic absorptions for NH2_2 (~3300 cm1^{-1}) and carbonyl (C=O, ~1700 cm1^{-1}) groups. Cross-reference with literature for known analogs .
  • Purity Assessment : Combine HPLC with UV/Vis detection and elemental analysis to quantify impurities (>98% purity recommended for experimental reproducibility) .

Q. What synthetic routes are commonly used to prepare this compound, and what are their limitations?

  • Methodological Answer :

  • Pathway 1 : Intramolecular cyclization of pre-functionalized precursors (e.g., via Buchwald-Hartwig amination). Yields range from 40–60%, but steric hindrance may limit efficiency .
  • Pathway 2 : Reductive amination of 7-ketospiro[4.5]decane derivatives using NaBH3_3CN. Requires strict anhydrous conditions to avoid side reactions .
  • Optimization Tips : Monitor reaction progress via TLC or in-situ IR. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

  • Methodological Answer :

  • Variable Selection : Identify critical factors (e.g., temperature, catalyst loading, solvent polarity) using a 2k^k factorial design. Prioritize interactions via Pareto charts .
  • Response Surface Methodology (RSM) : Apply central composite design to model non-linear relationships. Optimize for yield, selectivity, and reaction time .
  • Case Study : A 3-factor design (temperature: 60–100°C; catalyst: 5–15 mol%; solvent: DMF/toluene ratio) reduced side products by 30% in spirocyclic amine synthesis .

Q. What strategies resolve contradictions between spectroscopic data and computational predictions for novel this compound analogs?

  • Methodological Answer :

  • Data Triangulation : Cross-validate NMR/MS results with X-ray crystallography. For example, if 13C^{13}C-NMR conflicts with DFT, refine computational parameters (solvent model, basis set) .
  • Error Analysis : Quantify instrumental uncertainties (e.g., ±0.1 ppm for NMR) and compare with theoretical error margins. Use Bayesian statistics to assess confidence intervals .
  • Case Study : Discrepancies in carbonyl stretching frequencies (IR vs. DFT) were resolved by adjusting vibrational scaling factors in simulations .

Q. How can molecular docking studies guide the design of this compound-based bioactive compounds?

  • Methodological Answer :

  • Target Selection : Prioritize receptors with known spirocyclic ligand interactions (e.g., GPCRs, kinases). Use PDB databases to retrieve crystal structures .
  • Docking Workflow :

Prepare ligand (protonation states, tautomers) and receptor (solvation, flexibility).

Run AutoDock Vina or Schrödinger Glide with scoring functions (e.g., MM-GBSA).

Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

  • Experimental Validation : Synthesize top candidates and test in vitro (e.g., IC50_{50} assays). Correlate docking scores with bioactivity data .

Methodological Notes

  • Reproducibility : Document all experimental parameters (e.g., solvent batches, instrument calibration) in supplementary materials .
  • Ethical Compliance : For biological studies, obtain ethics committee approval and cite protocols in the methods section .
  • Data Sharing : Deposit raw spectra, crystallographic data, and computational inputs in public repositories (e.g., Zenodo, Figshare) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.